

Technical Support Center: FD-1080 Free Acid and Fetal Bovine Serum (FBS)

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Compound of Interest

Compound Name: *FD-1080 free acid*

Cat. No.: *B15552502*

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This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing **FD-1080 free acid** with Fetal Bovine Serum (FBS) for enhanced fluorescence in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is **FD-1080 free acid**?

A1: FD-1080 is a small-molecule near-infrared (NIR) II fluorophore with both its excitation and emission spectra in the second NIR window (NIR-II).[1] It possesses an absorption peak at approximately 1046 nm and an emission peak around 1080 nm.[2][3] The molecule is designed for high water solubility and stability, incorporating sulphonic and cyclohexene groups into its structure.[1]

Q2: Why is the fluorescence of FD-1080 enhanced in the presence of Fetal Bovine Serum (FBS)?

A2: The fluorescence quantum yield of **FD-1080 free acid** significantly increases upon interaction with FBS.[1][4] This enhancement is primarily due to the binding of FD-1080 to serum proteins, most notably serum albumin, which is abundant in FBS.[5][6][7] This interaction encapsulates the FD-1080 molecule, leading to several photophysical changes that boost fluorescence intensity.

Q3: What is the mechanism behind the fluorescence enhancement?

A3: The enhancement of FD-1080 fluorescence by FBS is attributed to a phenomenon known as protein-induced fluorescence enhancement (PIFE).[8] When FD-1080 binds to the hydrophobic pockets of serum albumin, the following occurs:

- **Restricted Molecular Motion:** The rigid environment within the protein's binding site limits the non-radiative decay pathways of the excited fluorophore, leading to a higher probability of radiative decay (fluorescence).
- **Protection from Quenching:** The protein shell shields the FD-1080 molecule from quenchers present in the aqueous environment.
- **Disaggregation:** Serum proteins can prevent the formation of non-fluorescent or weakly fluorescent aggregates of the dye in aqueous solutions.[7]

Q4: How significant is the fluorescence enhancement of FD-1080 with FBS?

A4: The quantum yield of FD-1080 can increase dramatically. In a solution without FBS, the quantum yield is approximately 0.31%, but this can be boosted to as high as 5.94% after combining with FBS.[1][4]

Troubleshooting Guide

Issue 1: Suboptimal fluorescence enhancement of FD-1080 after adding FBS.

- **Possible Cause 1: Incorrect concentration ratio of FD-1080 to FBS.**
 - **Solution:** The ratio of FD-1080 to FBS is crucial for optimal enhancement. Prepare a series of dilutions to determine the optimal concentration of each component. Start with a fixed concentration of FD-1080 and titrate in increasing concentrations of FBS to observe the fluorescence enhancement.
- **Possible Cause 2: Poor quality or degradation of FBS.**
 - **Solution:** Ensure the FBS used is of high quality and has been stored correctly to prevent degradation of its protein components. Use a fresh batch of FBS if degradation is suspected.
- **Possible Cause 3: Presence of interfering substances.**

- Solution: Ensure that the buffer or medium used for the experiment does not contain substances that could interfere with the binding of FD-1080 to serum proteins or quench its fluorescence.

Issue 2: High background fluorescence.

- Possible Cause 1: Autofluorescence from the sample or medium.
 - Solution: While NIR-II imaging generally has low autofluorescence, some biological samples may still exhibit background signals.[\[3\]](#) Acquire a background image of the sample without FD-1080 and subtract it from the experimental image.
- Possible Cause 2: Non-specific binding of FD-1080.
 - Solution: To minimize non-specific binding, consider optimizing the washing steps in your protocol.

Quantitative Data Summary

The following table summarizes the key quantitative data regarding the fluorescence enhancement of FD-1080 with FBS.

Parameter	FD-1080 in Ethanol	FD-1080 with FBS	Reference
Quantum Yield	0.31%	5.94%	[1] [4]
Excitation Wavelength	~1064 nm	~1064 nm	[1] [2]
Emission Wavelength	~1080 nm	~1080 nm	[2] [3]

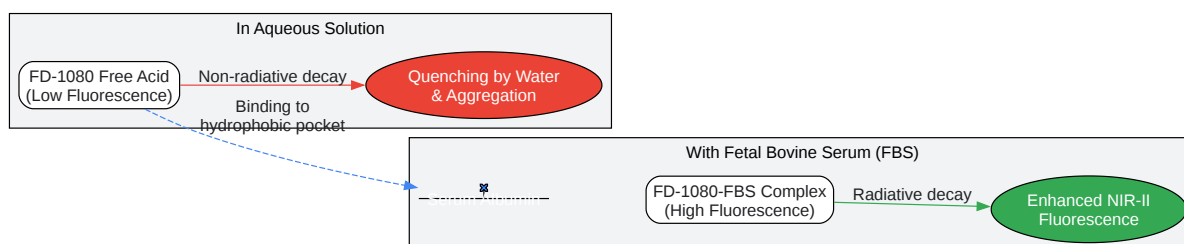
Experimental Protocols

Protocol for Preparing FD-1080-FBS Complex for In Vitro Fluorescence Measurement

- Reagent Preparation:
 - Prepare a stock solution of **FD-1080 free acid** in a suitable solvent (e.g., DMSO or water).
 - Thaw a vial of high-quality Fetal Bovine Serum (FBS) at 37°C and keep it on ice.

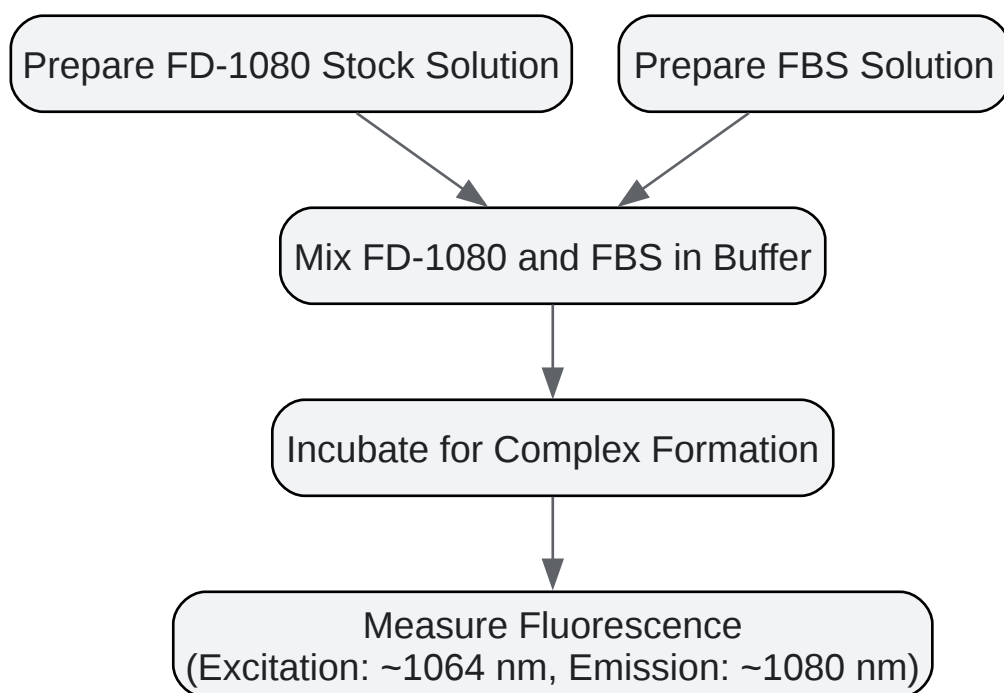
- Complex Formation:
 - In a microcentrifuge tube, add the desired amount of FD-1080 stock solution to your experimental buffer (e.g., PBS).
 - Add FBS to the FD-1080 solution to achieve the desired final concentration. A typical starting point is a 1:1 volume ratio, which can be optimized.
 - Gently mix the solution by pipetting or vortexing at a low speed.
 - Incubate the mixture at room temperature for a predetermined time (e.g., 30 minutes) to allow for complex formation.
- Fluorescence Measurement:
 - Transfer the FD-1080-FBS complex solution to a suitable cuvette for fluorescence measurement.
 - Use a spectrophotometer capable of NIR-II excitation and emission detection.
 - Set the excitation wavelength to approximately 1064 nm and measure the emission spectrum, with the peak expected around 1080 nm.

Visualizations



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Caption: Mechanism of FD-1080 fluorescence enhancement by FBS.



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Caption: Experimental workflow for FD-1080-FBS complex preparation.

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